molecular formula C14H24N2O4 B13037128 Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis

Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis

Katalognummer: B13037128
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: LREVCLLIJIMYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structure and Key Features
This compound is a racemic mixture (rac) of the cis-configured cyclobutane derivative bearing two critical functional groups:

  • A tert-butoxycarbonyl (Boc)-protected piperazinyl group at the 3-position of the cyclobutane ring.
  • A carboxylic acid group at the 1-position of the cyclobutane core.

The cis stereochemistry ensures spatial proximity between the Boc-piperazine and carboxylic acid moieties, influencing conformational rigidity and intermolecular interactions. The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic applications .

Eigenschaften

Molekularformel

C14H24N2O4

Molekulargewicht

284.35 g/mol

IUPAC-Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)11-8-10(9-11)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI-Schlüssel

LREVCLLIJIMYGM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This reaction involves the use of alkenes or alkynes under UV light or in the presence of a catalyst to form the four-membered ring.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions. This step often involves the use of piperazine derivatives and appropriate leaving groups to ensure the substitution occurs efficiently.

    Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality of the piperazine during the synthesis. This protection is crucial to prevent unwanted side reactions.

    Final Coupling and Deprotection: The final step involves coupling the protected piperazine with the cyclobutane carboxylic acid, followed by deprotection of the Boc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in biochemical assays to investigate the activity of enzymes that interact with cyclobutane or piperazine derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the pharmaceutical industry, Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.

Wirkmechanismus

The mechanism of action of Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutane ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Boc-Protected Piperazine Moieties
Compound Name Core Structure Key Functional Groups Molecular Formula CAS RN Notes
Target Compound Cyclobutane Boc-piperazine, carboxylic acid (cis) Not explicitly provided Not available Racemic mixture; cis configuration enhances rigidity .
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid Benzene Boc-piperazine, carboxylic acid C₁₆H₂₂N₂O₄ 162046-66-4 Higher solubility in polar solvents; mp 50°C (dec.) .
rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid Cyclopentane Boc-aminomethyl, carboxylic acid C₁₂H₂₁NO₄ Not available Cyclopentane reduces ring strain vs. cyclobutane; lower reactivity .
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid Benzene Boc-methylamino, carboxylic acid C₁₅H₂₁NO₄ 210963-04-5 Methyl substitution alters steric bulk; similarity score 0.94 .

Key Observations :

  • Benzene-based analogues (e.g., 162046-66-4) exhibit planar geometry, favoring π-π stacking in solid-state applications .
  • Functional Group Variations: Boc-piperazine (target) vs. Boc-aminomethyl (cyclopentane analogue): Piperazine offers two nitrogen sites for further functionalization, whereas aminomethyl provides a single reactive site . Carboxylic acid positioning: The cis configuration in the target compound may enable intramolecular hydrogen bonding, unlike trans isomers or benzene-based derivatives .

Critical Insights :

  • The tert-butoxycarbonyl group universally enhances stability across analogues but may reduce solubility in non-polar media due to its bulky nature .
  • The carboxylic acid group in all compounds enables salt formation or conjugation with amines, though steric hindrance varies with core structure .

Biologische Aktivität

Rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, pharmacological interactions, and preliminary research findings.

Molecular Characteristics

  • Molecular Formula : C14H24N2O4
  • Molecular Weight : Approximately 284.36 g/mol
  • Structural Features :
    • Cyclobutane ring
    • Carboxylic acid group
    • Piperazine moiety with a tert-butoxycarbonyl modification

This compound's structural uniqueness allows it to interact with various biological targets, making it a candidate for further pharmaceutical development.

Preliminary studies suggest that rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid may exhibit anti-cancer properties . Its structural analogs have been shown to interact with androgen receptors and other signaling pathways involved in tumor progression.

Potential Targets

  • Androgen Receptors : Similar compounds have demonstrated the ability to inhibit pathways associated with cancer cell proliferation.
  • Cell Signaling Pathways : Interaction studies indicate potential binding affinities with receptors that regulate cell growth and apoptosis.

Pharmacological Studies

Research indicates that compounds structurally related to rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid may influence various biological pathways. For instance, studies have shown that structurally similar compounds can inhibit cell migration and invasion in cancer cell lines .

Study on Structural Analogues

A comparative analysis of structural analogs revealed varying degrees of biological activity against cancer cell lines. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
(2S,4R)-1-[4-(tert-butoxy)carbonyl]pyrrolidine-2-carboxamidePyrrolidine instead of piperazineModerate anti-cancer activity
(2R,4R)-N-(tert-butoxycarbonyl)-4-piperidinonePiperidinone structureInhibitory effects on tumor growth
(2S,4R)-N-(tert-butoxycarbonyl)-4-methylpiperidineMethyl substitution on piperidineEnhanced binding affinity to receptors

These findings highlight the importance of structural modifications in enhancing biological activity.

Synthesis Pathways

The synthesis of rac-(1S,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Cyclobutane Ring : Utilizing cyclization reactions.
  • Piperazine Modification : Introducing the tert-butoxycarbonyl group.
  • Carboxylic Acid Functionalization : Finalizing the compound with carboxylic acid formation.

These synthetic strategies are crucial for obtaining high purity and yield of the final product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.